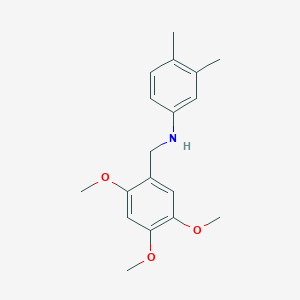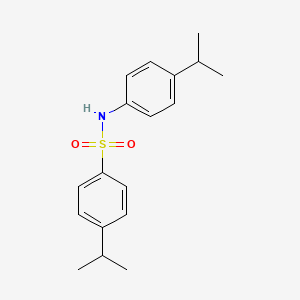
4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-715, and it belongs to the sulfonamide class of compounds.
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide involves the inhibition of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the inflammatory response, and its inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide have been extensively studied. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to reduce the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the destruction of joint tissues in arthritis. Additionally, 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide has been found to have analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards p38 MAPK. This compound has been found to be more potent and selective than other p38 MAPK inhibitors, such as SB203580 and SB202190. However, one of the limitations of using 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide. One direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to understand the long-term effects of this compound on the body and its potential for drug interactions.
Conclusion:
In conclusion, 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis method of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide involves the reaction of 4-isopropylphenylsulfonyl chloride with isopropylamine. This reaction results in the formation of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide, which is a white crystalline solid. The yield of this reaction is high, and the compound can be easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and cancer.
Eigenschaften
IUPAC Name |
4-propan-2-yl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13(2)15-5-9-17(10-6-15)19-22(20,21)18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWOXTYNJJFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

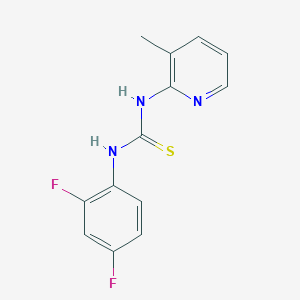
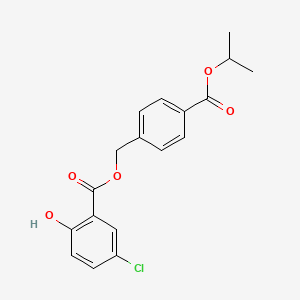
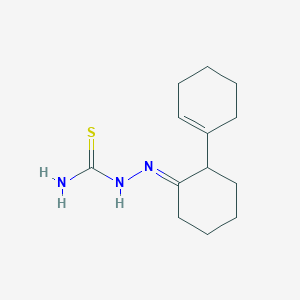

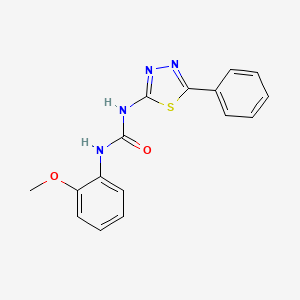
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
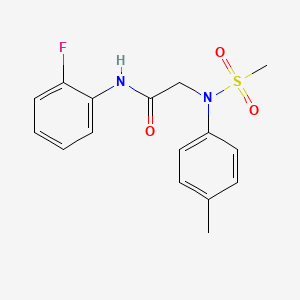

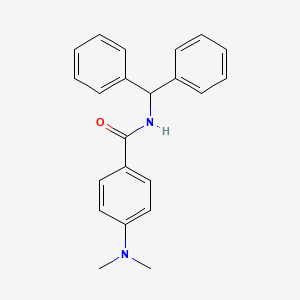
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
